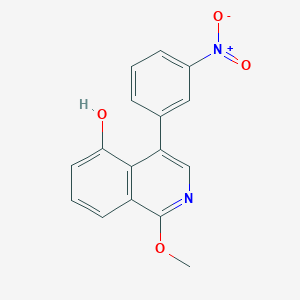

1-Methoxy-4-(3-nitrophenyl)isoquinolin-5-ol

Beschreibung

1-Methoxy-4-(3-nitrophenyl)isoquinolin-5-ol is a synthetic heterocyclic compound featuring an isoquinoline backbone substituted with a methoxy group at position 1, a 3-nitrophenyl group at position 4, and a hydroxyl group at position 5. The isoquinoline scaffold is known for its pharmacological relevance, particularly in anticancer, antimicrobial, and CNS-targeting agents .

Eigenschaften

CAS-Nummer |

656233-95-3 |

|---|---|

Molekularformel |

C16H12N2O4 |

Molekulargewicht |

296.28 g/mol |

IUPAC-Name |

1-methoxy-4-(3-nitrophenyl)isoquinolin-5-ol |

InChI |

InChI=1S/C16H12N2O4/c1-22-16-12-6-3-7-14(19)15(12)13(9-17-16)10-4-2-5-11(8-10)18(20)21/h2-9,19H,1H3 |

InChI-Schlüssel |

MJADEHBNLZZGND-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NC=C(C2=C1C=CC=C2O)C3=CC(=CC=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1-Methoxy-4-(3-Nitrophenyl)isoquinolin-5-ol kann über verschiedene Syntheserouten erfolgen. Eine gängige Methode beinhaltet die Cyclisierung von ortho-Alkinylarylaldiminen in Gegenwart eines Metallkatalysators . Ein anderer Ansatz umfasst die Verwendung von Palladium-katalysierten Kupplungsreaktionen, gefolgt von Cyclisierung . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren wie Palladium oder Kupfer.

Industrielle Produktionsverfahren für diese Verbindung sind nicht gut dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Syntheserouten mit Optimierung für die großtechnische Produktion. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Synthesesystemen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

1-Methoxy-4-(3-Nitrophenyl)isoquinolin-5-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Chinonderivaten führt.

Reduktion: Reduktionsreaktionen können mit Hydrierung oder Metallhydriden wie Natriumborhydrid durchgeführt werden, was zur Umwandlung der Nitrogruppe in eine Aminogruppe führt.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an verschiedenen Positionen des Isochinolinrings auftreten, abhängig von den verwendeten Reagenzien und Bedingungen.

Häufige Reagenzien für diese Reaktionen sind Säuren, Basen und Übergangsmetallkatalysatoren. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und der Art der Substituenten am Isochinolinring ab.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-4-(3-Nitrophenyl)isoquinolin-5-ol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Isochinolinderivate verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Synthesewege und Reaktionsmechanismen.

Medizin: Es wird laufend erforscht, ob es ein potenzielles Therapeutikum für verschiedene Krankheiten ist, darunter neurodegenerative Erkrankungen und Infektionen.

Industrie: Es kann bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt werden, insbesondere im Bereich der organischen Elektronik und Photonik.

Wirkmechanismus

Der Wirkungsmechanismus von 1-Methoxy-4-(3-Nitrophenyl)isoquinolin-5-ol ist noch nicht vollständig verstanden, aber es wird angenommen, dass er Wechselwirkungen mit bestimmten molekularen Zielstrukturen wie Enzymen und Rezeptoren beinhaltet. Die Struktur der Verbindung ermöglicht es ihr, in die aktiven Zentren bestimmter Enzyme zu passen, was möglicherweise ihre Aktivität hemmt. Darüber hinaus kann sie mit zellulären Rezeptoren interagieren, Signaltransduktionswege modulieren und zelluläre Funktionen beeinflussen.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

- Isoquinoline vs. Benzene/Pyridine: The isoquinoline core in the target compound provides a larger aromatic system compared to benzene (Anethole) or pyridine (2,6-Dimethyl-4-(3-nitrophenyl)pyridine), enabling stronger π-π stacking interactions in biological systems .

- Nitro Group Positioning: The 3-nitrophenyl group is a common feature in compounds like 2,6-Dimethyl-4-(3-nitrophenyl)pyridine and 1-(3-nitrophenyl)ethanamine. However, its conjugation with the isoquinoline ring may alter redox properties compared to simpler aryl systems .

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound likely improves aqueous solubility compared to non-polar analogs like Anethole (logP ~3.5) .

Biologische Aktivität

1-Methoxy-4-(3-nitrophenyl)isoquinolin-5-ol is a compound belonging to the isoquinoline family, which has garnered attention in recent years due to its diverse biological activities. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a methoxy group and a nitrophenyl substituent, which significantly influence its biological properties. The isoquinoline core is known for its presence in various natural products and synthetic compounds with pharmacological relevance.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit cell growth in human glioblastoma cells (U251) with an IC50 value in the low micromolar range.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U251 | 2.5 | Induction of apoptosis |

| A549 | 3.0 | Inhibition of cell cycle progression |

| HeLa | 4.0 | Disruption of microtubule formation |

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound activates apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as cleaved caspase-3 and caspase-8.

- Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.

- Microtubule Disruption : Similar to other isoquinoline derivatives, it may disrupt microtubule dynamics, contributing to its antiproliferative effects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Glioblastoma Treatment

In a xenograft model using U251 glioblastoma cells, treatment with the compound resulted in significant tumor growth inhibition compared to control groups. Histological analysis revealed increased apoptotic cell death within the tumor tissue.

Case Study 2: Combination Therapy

Combining this compound with conventional chemotherapeutic agents such as doxorubicin enhanced the overall efficacy against resistant cancer cell lines, suggesting a potential role in overcoming drug resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.